molecular formula C10H5F4NO3S B13938185 (6-fluoroquinolin-4-yl) trifluoromethanesulfonate

(6-fluoroquinolin-4-yl) trifluoromethanesulfonate

Cat. No.: B13938185
M. Wt: 295.21 g/mol
InChI Key: MHCJCOFQGHLOAJ-UHFFFAOYSA-N
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Description

(6-fluoroquinolin-4-yl) trifluoromethanesulfonate is a fluorinated quinoline derivative. Fluorinated quinolines are known for their significant biological activities and have been extensively studied for their applications in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties that are valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-fluoroquinolin-4-yl) trifluoromethanesulfonate typically involves the introduction of a trifluoromethanesulfonate group to a fluorinated quinoline precursor. One common method is the reaction of 6-fluoroquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (6-fluoroquinolin-4-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (6-fluoroquinolin-4-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets. In biological systems, fluorinated quinolines are known to inhibit enzymes such as bacterial DNA gyrase, which is essential for DNA replication. This inhibition leads to the disruption of bacterial cell division and growth, making these compounds effective antibacterial agents . The exact molecular pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Uniqueness: (6-fluoroquinolin-4-yl) trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct reactivity and properties. This functional group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H5F4NO3S

Molecular Weight

295.21 g/mol

IUPAC Name

(6-fluoroquinolin-4-yl) trifluoromethanesulfonate

InChI

InChI=1S/C10H5F4NO3S/c11-6-1-2-8-7(5-6)9(3-4-15-8)18-19(16,17)10(12,13)14/h1-5H

InChI Key

MHCJCOFQGHLOAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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